2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

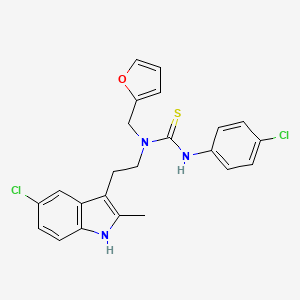

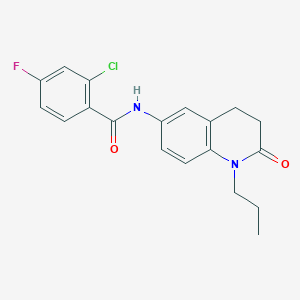

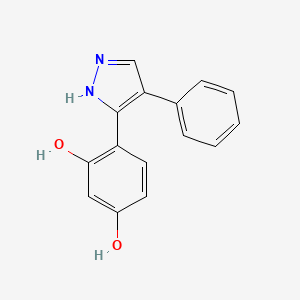

The compound "2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various pharmacological studies. The structure suggests the presence of a thiophene moiety, which is a common feature in molecules with potential therapeutic effects. The compound also contains an oxoethyl acetate group and an amino group, which may contribute to its reactivity and possible biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a novel series of α-ketoamide derivatives were synthesized using OxymaPure/DIC as a coupling reagent, which showed high purity and yield . Another study reported the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride through reactions such as the Whol-Ziegler reaction, Williamson reaction, and esterification . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR, and elemental analysis . These techniques are crucial for confirming the identity and purity of synthesized compounds. The presence of specific functional groups like the thiophene ring and the oxoethyl acetate moiety can be confirmed through these analytical methods.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, the reaction of 2-oxo-1,4-dioxane with alcohol and thionyl chloride led to the preparation of some 2-(2-chloroethoxy) acetates . The base-catalyzed hydrolysis of ethyl 2-(2-chloroethoxy) acetate yielded 2-oxo-1,4-dioxane, while acid-catalyzed hydrolysis produced 2-(2-chloroethoxy) acetic acid . These reactions provide insight into the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied to some extent. For instance, the anti-inflammatory, analgesic, and antioxidant activities of a series of ethyl 2-substituted acetates were evaluated, showing that halogen-substituted compounds had good pharmacological activities . The molecular docking studies also helped in understanding the interaction of these compounds with biological targets like COX-1 and COX-2 . These studies could inform the potential physical and chemical properties of "2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate".

科学的研究の応用

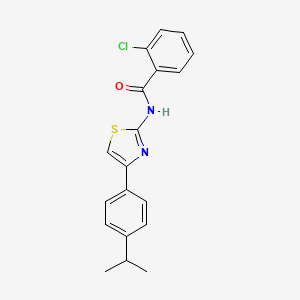

Thiophene Derivatives in Carcinogenicity Studies

Thiophene analogues, resembling carcinogenic compounds like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)-acetamide, were assessed using in vitro assays, indicating potential carcinogenicity. The chemical and biological behavior of these compounds casts doubt on their ability to elicit tumors in vivo, underscoring the complexity of predicting carcinogenic potential from in vitro data (Ashby et al., 1978).

Biodegradation and Environmental Fate of Ether Derivatives

Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, reveals the capability of microorganisms in soil and groundwater to degrade ETBE aerobically. This process involves hydroxylation and the formation of intermediates like acetaldehyde and tert-butyl alcohol, providing insights into the microbial pathways and genetic factors involved in the degradation of ether derivatives. The presence of co-contaminants may influence the biodegradation rate of ETBE, indicating the complexity of environmental remediation efforts (Thornton et al., 2020).

Chemical Communication in Honeybees

A review on the chemical communication within the honeybee community highlights the role of various compounds, including esters like ethyl oleate, in the social organization and behavior modulation of honeybees. These chemical cues are vital in maintaining colony integrity, influencing developmental and reproductive processes within the hive (Trhlin & Rajchard, 2018).

Hydroxycinnamates and Antioxidant Activities

Research on hydroxycinnamates, which share structural similarities with ester-functionalized compounds, explores their widespread occurrence in nature and their significant antioxidant activities. The study of these compounds, including derivatives like ferulic acid ethyl ester, provides valuable insights into the potential health benefits and applications of naturally occurring antioxidants in disease prevention and health promotion (Shahidi & Chandrasekara, 2010).

特性

IUPAC Name |

[2-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-9(15)18-7-12(16)13-6-11(17-4-3-14)10-2-5-19-8-10/h2,5,8,11,14H,3-4,6-7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALYJOKCJYKLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC(C1=CSC=C1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)

![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)